Patrinoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

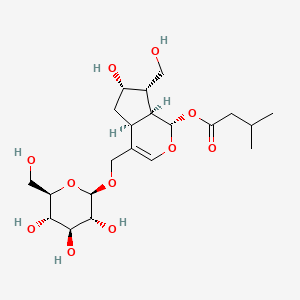

Patrinoside is a terpene glycoside.

Aplicaciones Científicas De Investigación

Therapeutic Applications

The therapeutic potential of patrinoside spans several health conditions:

A. Metabolic Disorders

This compound's role in improving insulin resistance positions it as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. The compound's ability to modulate glucose metabolism suggests it could be beneficial in managing blood sugar levels.

B. Inflammatory Diseases

Given its anti-inflammatory effects, this compound could be explored for treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Its capacity to inhibit key inflammatory mediators makes it a candidate for further clinical investigation.

C. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The modulation of oxidative stress and inflammation could contribute to neuronal health and resilience against degeneration.

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental settings:

Q & A

Q. Basic: What spectroscopic methods are recommended for characterizing Patrinoside’s molecular structure, and how should data be interpreted?

Answer:

this compound’s structural elucidation requires a combination of high-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.

- HR-ESI-MS : Determines molecular formula (e.g., C₂₁H₃₂O₁₀ for this compound E) and fragmentation patterns .

- NMR : Use ¹H-NMR, ¹³C-NMR, and 2D techniques (COSY, HSQC, HMBC) to identify functional groups, sugar moieties (e.g., glucose at C-11), and acyl substitutions (e.g., 3,4-dimethylpentanoyl groups). Cross-validate with existing databases for iridoid glycosides .

Example Table: Key NMR Signals for this compound E

| Proton/Carbon | Chemical Shift (δ) | Assignment |

|---|---|---|

| H-1 | 5.32 ppm (d, J=3.5 Hz) | Anomeric proton of glucose |

| C-11 | 98.7 ppm | Glucose attachment site |

| H-7 | Absent | Indicates lack of 1,3-dioxane ring |

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across preclinical studies?

Answer:

Contradictions often arise from variability in experimental models, extraction methods, or compound purity. Mitigate these by:

Standardizing Protocols : Follow NIH guidelines for preclinical studies, including cell line authentication and dose-response curves .

Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for variables like solvent polarity (e.g., methanol vs. aqueous extracts) .

Validation : Replicate key findings in independent labs with orthogonal assays (e.g., compare anti-inflammatory activity via COX-2 inhibition and cytokine profiling) .

Q. Basic: What extraction and purification strategies optimize this compound yield from plant sources?

Answer:

- Plant Material : Use dried roots of Patrinia scabiosaefolia or Sambucus ebulus leaves .

- Solvent Extraction : Ethanol-water (70:30 v/v) at 60°C for 6 hours maximizes iridoid glycoside solubility .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) followed by HPLC (C18 column, acetonitrile:H₂O mobile phase) .

Q. Advanced: How should researchers design mechanistic studies to explore this compound’s pharmacological targets?

Answer:

- In Silico Approaches : Perform molecular docking (AutoDock Vina) against targets like NF-κB or TNF-α, validated with in vitro binding assays .

- Gene Expression : Use RNA-seq or qPCR to profile downstream genes (e.g., IL-6, IL-1β) in treated vs. untreated models .

- Pathway Analysis : Tools like KEGG or STRING identify enriched pathways (e.g., apoptosis, oxidative stress) .

Q. Basic: What analytical techniques validate this compound purity and stability in experimental samples?

Answer:

- Purity : HPLC-DAD (λ=254 nm) with ≥95% purity threshold; compare retention times to authenticated standards .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS .

Q. Advanced: How can structural analogs of this compound be synthesized for structure-activity relationship (SAR) studies?

Answer:

- Glycosylation : Chemoenzymatic synthesis using UDP-glucosyltransferases to modify sugar moieties at C-11 .

- Acyl Substitutions : Introduce methyl or acetyl groups via esterification (e.g., acetic anhydride) and assess bioactivity shifts .

Q. Basic: What methods detect this compound in complex biological matrices (e.g., serum, plant extracts)?

Answer:

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 467 → 305 for this compound A) with deuterated internal standards .

- TLC : Ethyl acetate:methanol:water (7:2:1) as mobile phase; visualize under UV 366 nm after derivatization with vanillin-H₂SO₄ .

Q. Advanced: How to address discrepancies in NMR data interpretation for novel this compound derivatives?

Answer:

Propiedades

Número CAS |

53962-20-2 |

|---|---|

Fórmula molecular |

C21H34O11 |

Peso molecular |

462.5 g/mol |

Nombre IUPAC |

[(1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate |

InChI |

InChI=1S/C21H34O11/c1-9(2)3-15(25)32-20-16-11(4-13(24)12(16)5-22)10(7-29-20)8-30-21-19(28)18(27)17(26)14(6-23)31-21/h7,9,11-14,16-24,26-28H,3-6,8H2,1-2H3/t11-,12+,13+,14-,16+,17-,18+,19-,20+,21-/m1/s1 |

Clave InChI |

BGDMXWQJUGENQP-QPCLWJSESA-N |

SMILES |

CC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O |

SMILES isomérico |

CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@H]2CO)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canónico |

CC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O |

Sinónimos |

patrinoside patrinoside C of patrinoside patrinoside C(1) of patrinoside patrinoside D of patrinoside patrinoside D(1) of patrinoside |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.